molecular formula C12H30OSi2 B1582054 Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl- CAS No. 67875-55-2

Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl-

Cat. No.: B1582054
CAS No.: 67875-55-2
M. Wt: 246.54 g/mol
InChI Key: FGTJJHCZWOVVNH-UHFFFAOYSA-N
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Description

Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl- is a chemical compound belonging to the class of organosilicon compounds. It is characterized by the presence of two silicon atoms connected by an oxygen atom, with each silicon atom further bonded to two methyl groups and one tert-butyl group. This compound is known for its unique structural properties and is used in various industrial and research applications.

Preparation Methods

General Synthetic Approach

The synthesis of disiloxane derivatives with bulky substituents such as tert-butyl groups typically involves:

  • Formation of the disiloxane core (1,1,3,3-tetramethyldisiloxane)
  • Introduction of the 1,3-bis(1,1-dimethylethyl) substituents on silicon atoms
  • Use of organometallic reagents (e.g., Grignard reagents or organolithium compounds)
  • Controlled hydrolysis and purification steps

Preparation of the 1,1,3,3-Tetramethyldisiloxane Core

A foundational step is obtaining the 1,1,3,3-tetramethyldisiloxane unit, which can be prepared by:

  • Reaction of organohydrogen polysiloxanes containing methylhydrogen siloxy units with methyl Grignard reagents (CH3MgX) in dialkyl ether solvents followed by hydrolysis of the intermediate products.
  • This method yields high purity and high yield disiloxane. The reaction proceeds under mild temperatures (generally below 30 °C during hydrolysis) and involves separation of organic and aqueous phases, drying, and distillation to isolate pure disiloxane.
  • The process avoids impurities common in other methods such as hydrolysis of dimethylchlorosilane, which suffers from low yield and difficult separation due to unsaturated hydrocarbon impurities.
  • The method is scalable and cost-effective, suitable for commercial production.
Step Conditions/Details
Starting material Organohydrogen polysiloxanes (e.g., cyclic methylhydrogen siloxanes)
Reagent Methyl Grignard reagent (CH3MgX, X = Cl, Br, I)
Solvent Dialkyl ether (e.g., dibutyl ether)
Temperature Reaction: ~55 °C; Hydrolysis: below 30 °C
Hydrolysis agent Water or dilute aqueous acid/base (HCl, acetic acid, NaOH, KOH, Na2CO3, K2CO3)
Purification Separation of phases, drying, vacuum distillation
Yield High (typically >70%)

Reference: US Patent 3898256A

Reference: Royal Society of Chemistry Supporting Information

Silylation and Desilylation Steps for Functionalization

For further functionalization (e.g., hydroxylation), silylation and desilylation reactions are employed:

Step Conditions/Details
Silylation agent Trimethylsilyl iodide
Temperature 70–100 °C
Reaction time 3–40 hours
Solvents Acetonitrile, CCl4, CHCl3, CH2Cl2
Desilylation agent Methanol or water
Desilylation temperature 60–100 °C
Desilylation time 5–40 hours
Yield ~70–80%

Reference: US Patent 5130461A

Summary Table of Key Preparation Steps

Preparation Step Reagents/Conditions Temperature Range Reaction Time Yield (%) Notes
Formation of 1,1,3,3-tetramethyldisiloxane core Organohydrogen polysiloxane + CH3MgX, hydrolysis 25–55 °C (reaction), <30 °C (hydrolysis) Hours (varies) >70 Efficient, scalable, high purity
Introduction of tert-butyl groups tBu2SiBr2 or tBu2SiHCl + tert-butyllithium 0 °C ~8 hours ~81 Requires careful purification of chlorosilanes
Silylation of methoxy disiloxanes Trimethylsilyl iodide in polar solvents 70–100 °C 3–40 hours ~70–80 Followed by desilylation to introduce hydroxyl groups
Desilylation Methanol or water 60–100 °C 5–40 hours Completes functionalization step

Research Findings and Analytical Data

  • Elemental analysis and NMR spectroscopy confirm the purity and structure of the synthesized compounds. For example, 1,3-bis(p-hydroxybenzyl)-1,1,3,3-tetramethyldisiloxane shows elemental composition closely matching calculated values and characteristic ^1H-NMR peaks for Si–CH3 and aromatic protons.
  • IR spectroscopy confirms the presence of Si–O–Si bonds and hydroxyl groups after desilylation.
  • Gas chromatography and gel permeation chromatography verify the single-component nature and molecular weight distribution of the products.

Scientific Research Applications

Applications in Scientific Research

Disiloxane compounds are widely utilized in the following areas:

Chemical Intermediates

Disiloxane serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows for the introduction of silicon into organic molecules, enhancing their stability and reactivity. It is particularly useful in:

  • Synthesis of Silicones: Used in the production of silicone polymers which have applications in sealants, adhesives, and coatings.
  • Organic Synthesis: Acts as a protecting group for functional groups during chemical reactions.

Material Science

The compound's properties make it valuable in material science for:

  • Coatings and Sealants: Its hydrophobic nature provides excellent water repellency and durability.
  • Adhesives: Enhances adhesion properties due to its siloxane backbone.

Biomedical Applications

Recent studies have explored disiloxane derivatives for biomedical applications:

  • Drug Delivery Systems: The compound can be modified to create drug carriers that improve bioavailability and target delivery.
  • Biocompatible Materials: Research indicates potential use in developing materials for implants and prosthetics due to its compatibility with biological tissues.

Case Study 1: Synthesis of Silicones

A study demonstrated the effectiveness of disiloxane as a precursor in synthesizing high-performance silicone elastomers. The research indicated that incorporating disiloxane improved the mechanical properties and thermal stability of the resulting materials.

Case Study 2: Drug Delivery Systems

In a recent publication, disiloxane derivatives were evaluated for their ability to encapsulate hydrophobic drugs. The results showed enhanced solubility and controlled release profiles compared to traditional delivery systems.

Mechanism of Action

The mechanism of action of Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl- involves its interaction with various molecular targets through its silicon-oxygen-silicon backbone. The compound can form stable bonds with other silicon or oxygen-containing molecules, leading to the formation of larger siloxane networks. This property is particularly useful in the development of silicone-based materials with desirable mechanical and chemical properties.

Comparison with Similar Compounds

    Disiloxane: The simplest form of siloxane with only hydrogen atoms attached to the silicon atoms.

    Hexamethyldisiloxane: A similar compound with six methyl groups attached to the silicon atoms.

    Octamethylcyclotetrasiloxane: A cyclic siloxane with eight methyl groups and four silicon atoms.

Uniqueness: Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl- is unique due to the presence of bulky tert-butyl groups, which provide steric hindrance and influence the compound’s reactivity and physical properties. This makes it particularly useful in applications where stability and resistance to degradation are important.

Biological Activity

Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl- (CAS No. 67875-55-2), is a siloxane compound with various applications in the chemical industry. Its molecular formula is C12H30O2Si2C_{12}H_{30}O_{2}Si_{2}, and it has a molecular weight of approximately 246.54 g/mol. This compound is characterized by its unique structure, which includes two tert-butyl groups and four methyl groups attached to silicon atoms.

  • Molecular Formula: C12H30O2Si2C_{12}H_{30}O_{2}Si_{2}
  • Molecular Weight: 246.54 g/mol
  • Boiling Point: 191-193 °C
  • Density: Approximately 0.809 g/cm³

Biological Activity Overview

Research on the biological activity of disiloxane compounds is limited; however, some studies suggest potential applications and interactions with biological systems.

Potential Applications

  • Chemo-Enzymatic Synthesis:
    • Disiloxanes have been utilized in the synthesis of biologically relevant compounds, such as adenine-substituted nicotinic acid adenine dinucleotide. This indicates a role in biochemical pathways and synthetic biology applications .
  • Material Science:
    • The compound is used in various material science applications due to its unique properties that enhance the stability and performance of materials .

Toxicological Assessments

While specific studies directly assessing the toxicity of disiloxane are scarce, general assessments of siloxane compounds indicate that they can exhibit low toxicity levels in certain contexts. For example:

  • In a study evaluating the environmental impact of siloxanes, it was noted that many siloxanes are biodegradable and have low bioaccumulation potential . This suggests a favorable profile for environmental safety.

Safety Data

The Material Safety Data Sheet (MSDS) for disiloxane indicates that while handling this compound, precautions should be taken to avoid inhalation or skin contact. It is recommended to use personal protective equipment and ensure adequate ventilation during use .

Comparative Analysis

To better understand the biological activity of disiloxane compared to similar compounds, a comparative analysis is presented below:

Compound NameCAS NumberMolecular WeightBoiling PointBiological Activity
Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl-67875-55-2246.54 g/mol191-193 °CLow toxicity; used in synthesis
Siloxane AXXXX-XX-XXX g/molXX °CModerate toxicity; used in industrial applications
Siloxane BXXXX-XX-XXX g/molXX °CHigh toxicity; restricted use

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyldisiloxane to achieve high yield and purity?

  • Methodological Answer : The synthesis of bulky disiloxanes can be optimized using hydrosilylation or esterification reactions. For example, hydroxyalkyl-functionalized disiloxanes are synthesized via controlled hydrolysis of chlorosilanes, followed by reaction with alcohols or esters. Catalysts like platinum-based systems enhance reaction efficiency. Purification via vacuum distillation or column chromatography ensures high purity. Reaction conditions (e.g., temperature, solvent polarity) must be tailored to minimize side reactions, as demonstrated in the synthesis of analogous bis(hydroxyalkyl) disiloxanes .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this disiloxane?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C, ²⁹Si) is critical for confirming substituent arrangement and silicon bonding environments. For instance, ²⁹Si NMR distinguishes between Si-O-Si linkages (δ ≈ -20 ppm) and Si-C bonds (δ ≈ 10–15 ppm). Infrared spectroscopy (IR) verifies functional groups (e.g., Si-O-Si stretches at 1000–1100 cm⁻¹). GC-MS complements structural analysis but requires cross-validation with NMR due to potential spectral ambiguities, as seen in metathesis byproduct identification .

Q. How does this disiloxane behave in copolymerization reactions with diisocyanates?

  • Methodological Answer : The tert-butyl groups enhance steric hindrance, slowing reaction kinetics. A step-growth polymerization approach with diisocyanates (e.g., HDI or IPDI) under anhydrous conditions is recommended. Monitor reaction progress using FTIR to track NCO consumption (peak at ~2270 cm⁻¹). Adjust stoichiometry to balance siloxane flexibility with urethane mechanical strength, as demonstrated in poly(siloxane-urethane) systems .

Advanced Research Questions

Q. What strategies resolve contradictions in GC-MS data when identifying reaction byproducts?

  • Methodological Answer : Divergences between experimental and reference mass spectra (e.g., ambiguous fragmentation patterns) require orthogonal techniques. For example, isolate byproducts via preparative chromatography and analyze with high-resolution NMR or X-ray crystallography. Computational tools (e.g., NIST MS library cross-referencing) and isotopic labeling can clarify fragmentation pathways, as observed in disiloxane metathesis studies .

Q. How can computational methods predict thermodynamic and bending energy properties of this disiloxane?

  • Methodological Answer : Density Functional Theory (DFT) simulations model molecular geometry and bending energy. For example, supercomputer-aided quantum mechanics calculations predict Si-O-Si bond angles and torsional flexibility. Validate results with experimental data (e.g., X-ray diffraction or calorimetry). Thermodynamic parameters like vapor pressure can be modeled using the Antoine equation (log₁₀P = A − B/(T + C)), with coefficients derived from experimental datasets .

Q. What role do tert-butyl substituents play in enhancing flame retardance or biocompatibility in copolymers?

  • Methodological Answer : The bulky tert-butyl groups increase thermal stability by hindering chain scission and radical propagation. Evaluate flame retardance via cone calorimetry (heat release rate reduction) and thermogravimetric analysis (TGA). For biocompatibility, conduct cytotoxicity assays (e.g., MTT) and hemocompatibility tests (e.g., platelet adhesion studies). Compare with less hindered analogs to isolate steric effects, as in poly(siloxane-urethane) biomedical applications .

Properties

IUPAC Name

tert-butyl-[tert-butyl(dimethyl)silyl]oxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H30OSi2/c1-11(2,3)14(7,8)13-15(9,10)12(4,5)6/h1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTJJHCZWOVVNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343485
Record name TBDMS ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67875-55-2
Record name TBDMS ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of N-BOC-4(S)-hydroxy-2-methyl-(L)-proline, methyl ester (Step A, 2.2 g, 8.5 mmol), tert-butyldimethylsilyl chloride (1.8 g, 12 mmol), and imidazole (1.1 g, 17 mmol) in 40 mL of anhydrous DMF was stirred at rt overnight. The reaction mixture was partitioned between Et2O and water, and the product was extracted with Et2O (2×200 mL). The combined extracts were dried with anhydrous MgSO4, filtered and concentrated in vacuo. The residue was dissolved in anhydrous CH2Cl2 (15 mL), and was added with 2,6-dimethyllutidine (3.0 mL, 26 mmol) and tert-butyldimethylsilyl trifluoromethanesulfonate (3.9 mL, 17 mmol) at rt. After stirring for 2 h, the reaction mixture was cooled by an ice-water bath, and was added potassium fluoride (1.4 g, 24 mmol) in 20 mL of water. After stirring at 0° C. for 2 h, the reaction mixture was partitioned between ether and water. The product was extracted with Et2O (3×50 mL), and the organic extracts were dried over anhydrous MgSO4, filtered and concentrated in vacuo. The residue was azeotroped with toluene and was dissolved in CH2Cl2 (10 mL) and THF (10 mL). The solution was cooled with an ice water bath, and was added DIPEA (4.4 mL, 25 mmol), 4-DMAP (0.10 g, 0.85 mmol) and 3-chlorobenzenesulfonyl chloride (2.7 g, 12 mmol). The reaction was allowed to warm to rt overnight. The reaction mixture was concentrated to dryness, and the residue was purified by flash column chromatography on silica gel eluted with 4:1 hexane/EtOAc to give the tert-butyldimethylsilyl ether of the title compound, which was used immediately. Thus, to a solution-of the silyl ether in acetonitrile (40 mL) at 0° C. was added aqueous HF (48%, 4 mL), and the reaction was allowed to warm up to rt overnight. The reaction mixture was partitioned between 5 N aqueous NaOH, brine and EtOAc, and the product was extracted with EtOAc (3×100 mL). The combined extracts were dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to dryness to give the title compound (3.0 g, 96% from the product of Step A).
Quantity
2.2 g
Type
reactant
Reaction Step One
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1.8 g
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reactant
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1.1 g
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reactant
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40 mL
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solvent
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3 mL
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reactant
Reaction Step Two
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3.9 mL
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
4.4 mL
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reactant
Reaction Step Four
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2.7 g
Type
reactant
Reaction Step Four
Quantity
0.1 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
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CC(C)(C)[Si](C)(C)OCCn1c(-c2ccccc2)c(C2CCCCC2)c2ccc(C(=O)O)c(Cl)c21
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COC(=O)c1ccc2c(C3CCCCC3)c[nH]c2c1Cl
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Synthesis routes and methods III

Procedure details

Palladium(II) acetate (168 mg, 0.75 mmol) was dissolved in an ether solution (50 ml) of t-butyldimethylsilyl ether of (2R)-N-t-butoxycarbonyl-2-amino-3-butenol (3) (4.34 g, 15.0 mmol) and to this was added an ether solution (100 ml) of ethyl diazoacetate (17.1 g, 150 mmol) and palladium(II) acetate (168 mg, 0.75 mmol) over 3 hours. The insoluble material in the reaction mixture was filtered off and the filtrate was concentrated under reduced pressure to give an oily product. Purification of the product by column chromatography over silica gel (20% ether/hexane) afforded t-butyldimethylsilyl ether of (2R)-N-t-butoxycarbonyl-2-(ethoxycarbonylcyclopropyl)glycinol (4) as an oil (4.00 g, 87.9%). Compound (4) thus obtained was dissolved in ethanol (70 ml) and CSA (10 mg) was added to this solution then the mixture was stirred for 16 hours at room temperature. The solvent was removed under reduced pressure and the residue was subjected to medium pressure column chromatography over silica gel (50% ether/hexane) 932 mg of (2R,3S,4S)-N-t-butoxycarbonyl-2-(ethoxycarbonylcyclopropyl)glycinol (5), 175 mg of its stereoisomer (6) and 560 mg of a mixture of inseparable stereoisomer.
Quantity
4.34 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
168 mg
Type
catalyst
Reaction Step One
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17.1 g
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reactant
Reaction Step Two
Quantity
168 mg
Type
catalyst
Reaction Step Two
Name
Quantity
100 mL
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solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Ethoxy-6,7-methylenedioxyquinoline-3-caboxylic acid
4-Ethoxy-6,7-methylenedioxyquinoline-3-caboxylic acid
Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl-
4-Ethoxy-6,7-methylenedioxyquinoline-3-caboxylic acid
4-Ethoxy-6,7-methylenedioxyquinoline-3-caboxylic acid
Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl-
4-Ethoxy-6,7-methylenedioxyquinoline-3-caboxylic acid
4-Ethoxy-6,7-methylenedioxyquinoline-3-caboxylic acid
Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl-
4-Ethoxy-6,7-methylenedioxyquinoline-3-caboxylic acid
4-Ethoxy-6,7-methylenedioxyquinoline-3-caboxylic acid
Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl-
4-Ethoxy-6,7-methylenedioxyquinoline-3-caboxylic acid
Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl-
4-Ethoxy-6,7-methylenedioxyquinoline-3-caboxylic acid
Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl-

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